3-Bromocyclohept-1-ene
Overview
Description
3-Bromocyclohept-1-ene: is a chemical compound that belongs to the class of cycloalkenes. It is characterized by the presence of a bromine atom attached to the third carbon of a seven-membered ring containing a double bond. This compound is a colorless liquid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromocyclohept-1-ene typically involves the bromination of cycloheptene. One common method includes the addition of bromine (Br₂) to cycloheptene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds through the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient bromination of cycloheptene .
Chemical Reactions Analysis
Types of Reactions: 3-Bromocyclohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or alkoxides (RO⁻).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cycloheptadiene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Elimination Reactions: Often performed in the presence of strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH).
Addition Reactions: Conducted in inert solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), using reagents like bromine (Br₂) or hydrogen bromide (HBr).
Major Products Formed:
Substitution Reactions: Formation of cycloheptanol, cycloheptylamine, or cycloheptyl ethers.
Elimination Reactions: Formation of cycloheptadiene.
Addition Reactions: Formation of dibromocycloheptane or bromocycloheptane.
Scientific Research Applications
Chemistry: 3-Bromocyclohept-1-ene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also investigated for its potential use in the development of pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromocyclohept-1-ene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to various substitution reactions. The double bond in the cycloheptene ring also makes it susceptible to addition reactions with electrophiles .
Comparison with Similar Compounds
1-Bromocyclohept-1-ene: Similar structure but with the bromine atom attached to the first carbon.
3-Chlorocyclohept-1-ene: Similar structure but with a chlorine atom instead of bromine.
Cycloheptene: The parent compound without any halogen substitution.
Uniqueness: 3-Bromocyclohept-1-ene is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the third carbon makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its analogs .
Properties
IUPAC Name |
3-bromocycloheptene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGXAEJNBLJUQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C=CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498925 | |
Record name | 3-Bromocyclohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36291-49-3 | |
Record name | 3-Bromocyclohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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